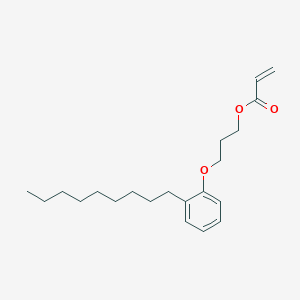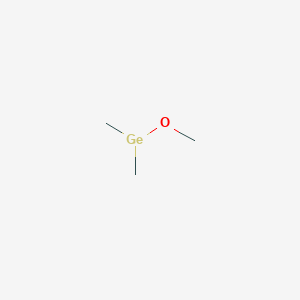
Dimethylmethoxygermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(dimethyl)germane is an organogermanium compound with the chemical formula Ge(CH₃)₂(OCH₃)H. It is a colorless liquid that is used in various chemical applications due to its unique properties. The presence of both methoxy and dimethyl groups attached to the germanium atom makes it a versatile compound in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
Ge(CH3)2Cl2+2CH3OH→Ge(CH3)2(OCH3)H+2HCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, methoxy(dimethyl)germane can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to replace the methoxy group with a halide.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂)
Reduction: Dimethylgermane (Ge(CH₃)₂H₂)
Substitution: Dimethylgermanium halides (Ge(CH₃)₂X₂, where X is a halogen)
Aplicaciones Científicas De Investigación
Methoxy(dimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which methoxy(dimethyl)germane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of germanium, facilitating the formation of germanium-carbon bonds. In biological systems, its mechanism of action is not fully understood, but it is believed to interact with cellular pathways and molecular targets, potentially modulating immune responses and reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylgermane (Ge(CH₃)₂H₂): Lacks the methoxy group, making it less versatile in certain reactions.
Methoxy(trimethyl)germane (Ge(CH₃)₃OCH₃): Contains an additional methyl group, which can influence its reactivity and applications.
Trimethylgermanium chloride (Ge(CH₃)₃Cl): A halogenated derivative with different reactivity and uses.
Uniqueness
Methoxy(dimethyl)germane is unique due to the presence of both methoxy and dimethyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications, offering versatility that similar compounds may lack.
Propiedades
Fórmula molecular |
C3H9GeO |
|---|---|
Peso molecular |
133.73 g/mol |
InChI |
InChI=1S/C3H9GeO/c1-4(2)5-3/h1-3H3 |
Clave InChI |
TWSOWYFNMDXVAT-UHFFFAOYSA-N |
SMILES canónico |
CO[Ge](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
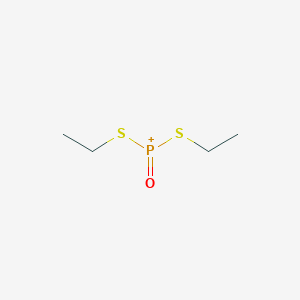
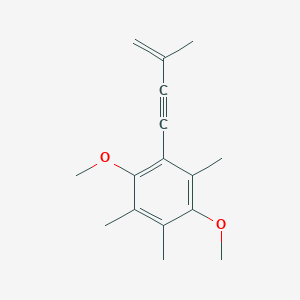

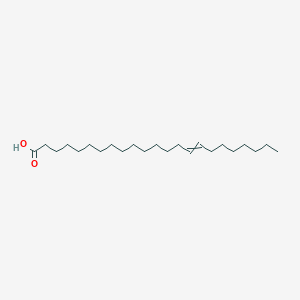
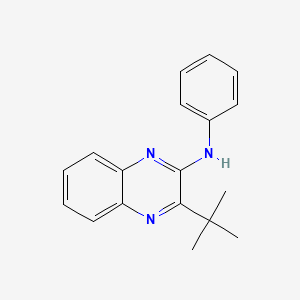
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)

